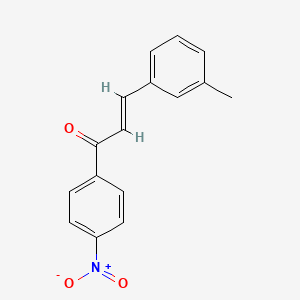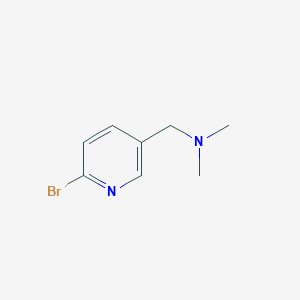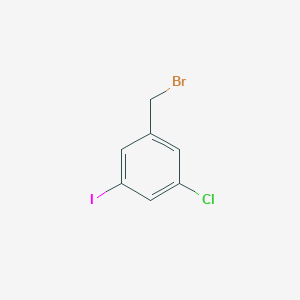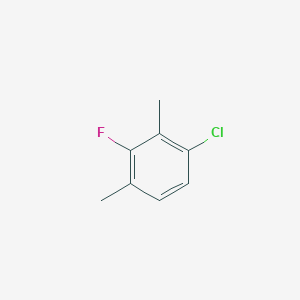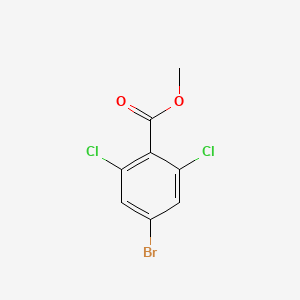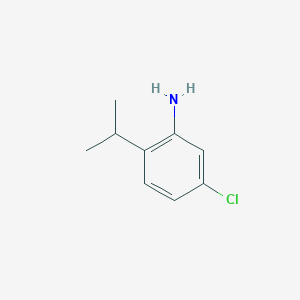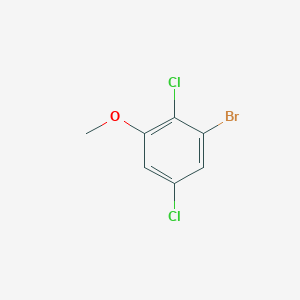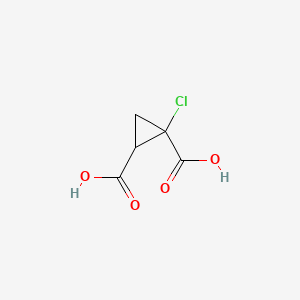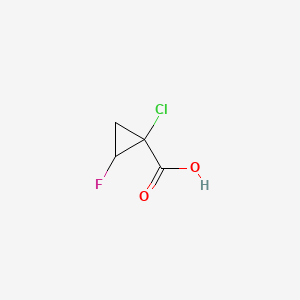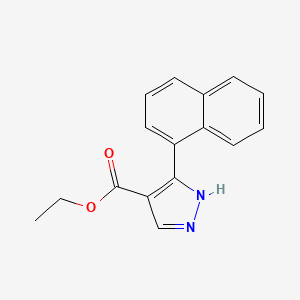
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate, commonly referred to as ETH-5-P, is a chemical compound commonly used in scientific research. ETH-5-P is a derivative of pyrazole, a five-member heterocyclic compound, which is widely found in natural products and has a wide range of biological activities. ETH-5-P is a highly versatile compound and is used in a wide range of research applications, including drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
Comprehensive Analysis of Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate (MFCD19706806)
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate, also known as MFCD19706806, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Antimicrobial Applications: Naphthalene derivatives, such as MFCD19706806, have shown a wide range of biological activities, including antimicrobial properties. These compounds can be synthesized and tested against various bacterial and fungal strains to determine their efficacy in inhibiting microbial growth .
Antioxidant Properties: The antioxidant capacity of naphthalene derivatives makes them suitable for research into oxidative stress-related diseases. By scavenging free radicals, these compounds can be used to study their protective effects against cellular damage .
Cytotoxic Activity: Research into the cytotoxic effects of naphthalene derivatives on cancer cells can provide insights into new therapeutic approaches. MFCD19706806 can be applied in cell culture studies to assess its potential to induce cell death in various cancer cell lines .
Anti-inflammatory Research: The anti-inflammatory properties of naphthalene derivatives are of significant interest in the development of new drugs for inflammatory diseases. MFCD19706806 can be utilized in in vivo and in vitro studies to explore its effectiveness in reducing inflammation .
Anti-protozoal Activity: Naphthalene derivatives have been reported to exhibit anti-protozoal activity, which can be beneficial in the treatment of protozoal infections. MFCD19706806 can be investigated for its potential use in combating diseases caused by protozoan parasites .
Anti-platelet Aggregation: The ability of naphthalene derivatives to prevent platelet aggregation can be explored for applications in cardiovascular research. MFCD19706806 can be studied to understand its role in blood clot prevention and its potential as an anti-thrombotic agent .
Chemical Synthesis and Reactivity: The reactivity of naphthalene derivatives allows for their use in various chemical syntheses. MFCD19706806 can be a key intermediate in the synthesis of complex organic molecules, potentially leading to the development of new materials or drugs .
Structural Analysis and Crystallography: Understanding the crystal structure of naphthalene derivatives can provide valuable information for material science and pharmaceutical research. MFCD19706806 can be crystallized and analyzed using X-ray crystallography to determine its molecular conformation and potential applications in drug design .
Propriétés
IUPAC Name |
ethyl 5-naphthalen-1-yl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-10-17-18-15(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFGKLSTBQEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-naphthalen-1-yl-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

